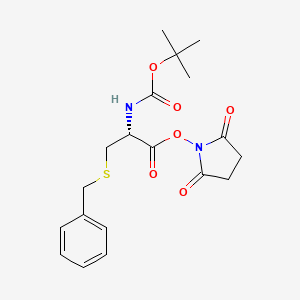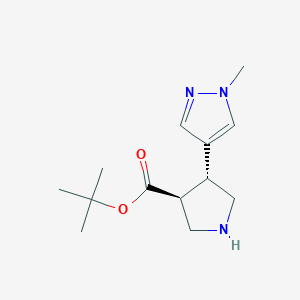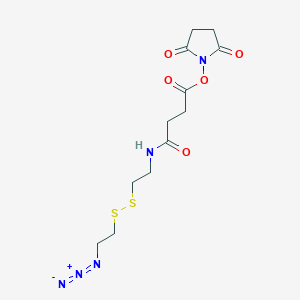![molecular formula C14H23ClN2O B2941509 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride CAS No. 2126160-30-1](/img/structure/B2941509.png)
2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-[1-(4-methylphenyl)propyl]butanamide; hydrochloride, also known as Pregabalin, is a medication used to treat epilepsy, neuropathic pain, anxiety disorders, and fibromyalgia. It is a structural analogue of gamma-aminobutyric acid (GABA) and binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.
Mecanismo De Acción
2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of neurotransmitters, such as glutamate, substance P, and noradrenaline, which are involved in pain, anxiety, and seizures. 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride also increases the production of GABA, which is an inhibitory neurotransmitter that reduces neuronal excitability.
Biochemical and Physiological Effects:
2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride has been shown to have several biochemical and physiological effects. It reduces the release of excitatory neurotransmitters, such as glutamate, substance P, and noradrenaline. It increases the production of inhibitory neurotransmitters, such as GABA. It also reduces the activity of voltage-gated calcium channels, which are involved in neuronal excitability. These effects result in reduced pain, anxiety, and seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride has several advantages for lab experiments. It is a well-characterized compound that is commercially available. It has a high purity and stability, which makes it suitable for use in experiments. It also has a well-established mechanism of action, which allows for the design of targeted experiments. However, 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride has some limitations for lab experiments. It has a narrow therapeutic window, which means that small changes in dosage can have significant effects. It also has some side effects, such as dizziness and drowsiness, which can affect experimental outcomes.
Direcciones Futuras
There are several future directions for research on 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride. One direction is to investigate its efficacy in treating other medical conditions, such as chronic pain and post-traumatic stress disorder. Another direction is to investigate its potential as a treatment for addiction and withdrawal symptoms. Additionally, research could focus on developing new formulations of 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride that have improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, research could investigate the potential of 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride as a tool for studying the role of voltage-gated calcium channels in neuronal excitability.
Métodos De Síntesis
2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride is synthesized from 3-aminomethyl-5-methyl-hexanoic acid and methylamine. The reaction takes place in the presence of a coupling reagent, such as N,N'-carbonyldiimidazole (CDI), and a base, such as triethylamine (TEA). The product is then purified by recrystallization from an appropriate solvent, such as isopropanol.
Aplicaciones Científicas De Investigación
2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride has been extensively studied for its efficacy in treating various medical conditions. In epilepsy, 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride has been shown to reduce the frequency of seizures and improve quality of life. In neuropathic pain, 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride has been shown to reduce pain intensity and improve sleep quality. In anxiety disorders, 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride has been shown to reduce symptoms of anxiety and improve overall functioning. In fibromyalgia, 2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride has been shown to reduce pain and improve physical function.
Propiedades
IUPAC Name |
2-amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.ClH/c1-4-12(15)14(17)16-13(5-2)11-8-6-10(3)7-9-11;/h6-9,12-13H,4-5,15H2,1-3H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOLJZNWGPPDGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C(CC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2941427.png)


![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2941435.png)
![N-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2941436.png)

![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2941438.png)
![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2941439.png)
![7-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide](/img/structure/B2941443.png)
![Methyl 2-{2-[(4-benzylpiperidino)methyl]-1,3-benzoxazol-5-yl}acetate](/img/structure/B2941445.png)


